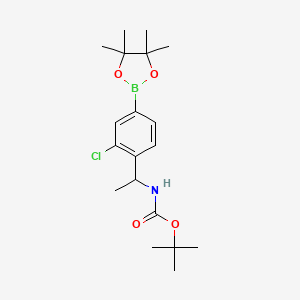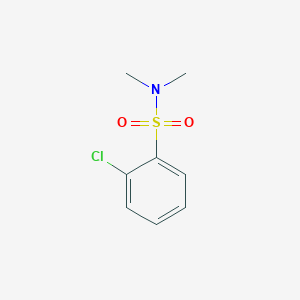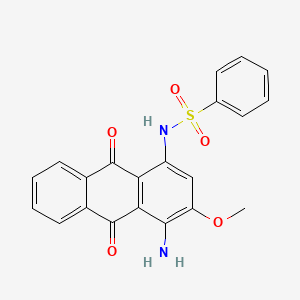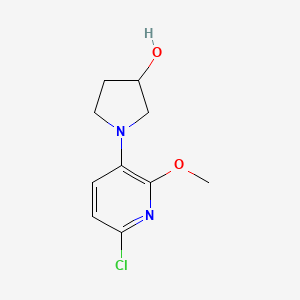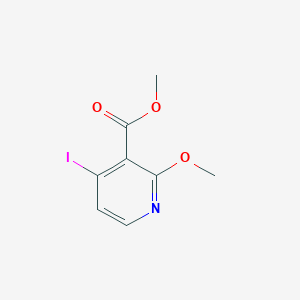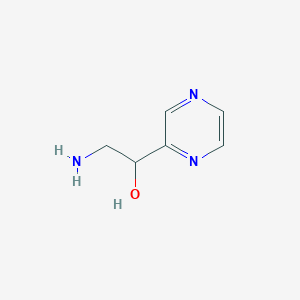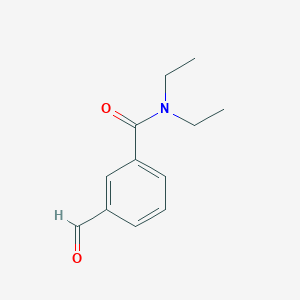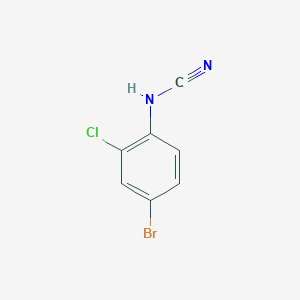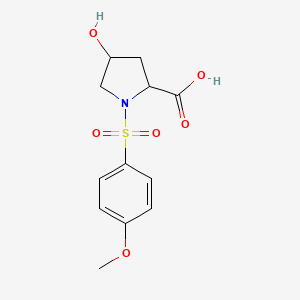
4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Descripción general
Descripción
4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxy group, a methoxybenzenesulfonyl group, and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
4-Hydroxy-1-(4-methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share the hydroxy group but differ in their core structure and functional groups.
N-Hydroxy 1-(4-methoxyphenyl)sulfonyl-4-(Z,E-N-methoxyimino)pyrrolidine: This compound has a similar sulfonyl group but differs in its additional functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H15NO6S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16) |
Clave InChI |
YBWUYYVFHIGKPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6H-indeno[2,1-b]quinoline](/img/structure/B8767457.png)
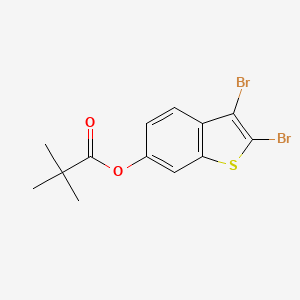
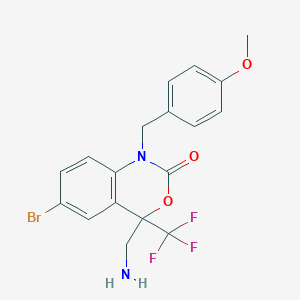
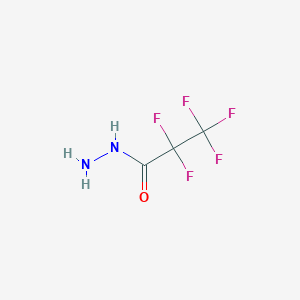
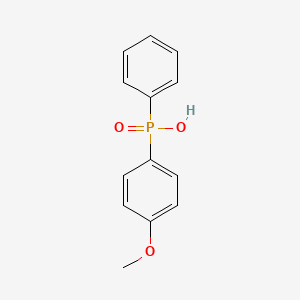
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8767504.png)
